molecular formula C15H10BrNO B15215442 3-(Bromo(phenyl)methylene)isoindolin-1-one CAS No. 5194-49-0

3-(Bromo(phenyl)methylene)isoindolin-1-one

Cat. No.: B15215442
CAS No.: 5194-49-0
M. Wt: 300.15 g/mol
InChI Key: ISKHKKHQQYZPSD-BUHFOSPRSA-N
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Description

3-(Bromo(phenyl)methylene)isoindolin-1-one ( 5194-49-0) is a valuable chemical building block in organic and medicinal chemistry research. With a molecular formula of C 15 H 10 BrNO and a molecular weight of 300.15 g/mol, this compound belongs to the isoindolin-1-one family, a scaffold recognized for its prevalence in biologically active molecules . The structure features a bromo(phenyl)methylene group attached to the isoindolinone core, making it a versatile intermediate for further functionalization. Research Applications and Value: This compound serves as a crucial precursor in the synthesis of diverse 3-methyleneisoindolin-1-one libraries, which are important structures in drug discovery . The synthetic versatility of the 3-methyleneisoindolin-1-one core allows researchers to explore a wide range of chemical space. The bromine substituent offers a reactive handle for various metal-catalyzed cross-coupling reactions, such as those catalyzed by copper or palladium, enabling the construction of more complex molecular architectures . Chemical Data • CAS Number: 5194-49-0 • Molecular Formula: C 15 H 10 BrNO • Molecular Weight: 300.15 g/mol • SMILES: O=C1N/C(C2=C1C=CC=C2)=C(Br)\C3=CC=CC=C3 Handling and Usage: This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5194-49-0

Molecular Formula

C15H10BrNO

Molecular Weight

300.15 g/mol

IUPAC Name

(3E)-3-[bromo(phenyl)methylidene]isoindol-1-one

InChI

InChI=1S/C15H10BrNO/c16-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)15(18)17-14/h1-9H,(H,17,18)/b14-13+

InChI Key

ISKHKKHQQYZPSD-BUHFOSPRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\2/C3=CC=CC=C3C(=O)N2)/Br

Canonical SMILES

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)N2)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo Phenyl Methylene Isoindolin 1 One

Direct Synthesis Strategies for 3-(Bromo(phenyl)methylene)isoindolin-1-one

Direct strategies for the synthesis of the target molecule would involve the concurrent formation of the isoindolinone ring and the exocyclic brominated alkene. These approaches are often designed as cascade or domino reactions to improve atom economy and reduce step counts.

Palladium-Catalyzed Coupling Approaches

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a molecule like this compound, palladium-catalyzed reactions could be employed to construct the key C-C bonds of the exocyclic alkene or to facilitate the final cyclization step.

One relevant approach is the Sonogashira cyclocarbonylative reaction. Researchers have successfully synthesized various 3-alkylideneisoindolin-1-ones from 2-ethynylbenzamides and iodoarenes under carbon monoxide pressure. unipi.it This method, catalyzed by a small amount of PdCl2(PPh3)2, can produce polyfunctionalized isoindolinones with high stereoselectivity, often favoring the (E) isomer. unipi.it While not demonstrating the synthesis of a bromo-alkene, this strategy highlights a powerful tool for creating the substituted exocyclic double bond.

Another powerful palladium-catalyzed method involves the intramolecular cyclization of 2-iodobenzamides bearing a 2-oxoethyl functional group on the nitrogen atom. organic-chemistry.orgorganic-chemistry.org This process, using catalysts like Pd2(dba)3 with ligands such as Xantphos, yields 3-acyl isoindolin-1-ones under mild conditions. organic-chemistry.org Adapting this strategy would require a precursor that could subsequently be converted to the bromo(phenyl)methylene group.

Table 1: Examples of Palladium-Catalyzed Synthesis of Isoindolinone Derivatives

Catalyst/LigandPrecursor TypeProduct TypeYieldReference
PdCl2(PPh3)22-Ethynylbenzamide(E)-3-Alkylideneisoindolin-1-oneHigh unipi.it
Pd2(dba)3 / Xantphos2-Iodobenzamide3-Acyl isoindolin-1-one (B1195906)Moderate to Good organic-chemistry.org

Nucleophilic Addition-Elimination Pathways

Nucleophilic addition-elimination reactions are fundamental in forming carbonyl derivatives and related structures. In the context of this compound synthesis, such a pathway could involve the attack of a nucleophile on a precursor, followed by cyclization and elimination to generate the target double bond.

A relevant example is the synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides and primary amines, which proceeds via a nucleophilic addition mechanism. nih.gov These hydroxy intermediates are precursors to N-acyliminium ions, which can react further. nih.govnih.gov Another strategy involves base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles with pronucleophiles like ((chloromethyl)sulfonyl)benzenes. nih.govacs.org This metal-free approach can lead to (Z)-3-(sulfonyl-methylene)isoindolin-1-ones through a sequence of nucleophilic addition, ring closure, rearrangement, and elimination. nih.govacs.org This highlights a potential route where a suitable brominated pronucleophile could be employed.

Cyclization Reactions Involving Halogenated Precursors

The direct cyclization of functionalized and halogenated precursors is a primary strategy for synthesizing complex heterocyclic systems. For the target molecule, an electrophilic cyclization represents a highly plausible route.

Studies have shown that a variety of substituted isoindolin-1-ones can be prepared with high regio- and stereoselectivity by the reaction of o-(1-alkynyl)benzamides with electrophilic halogen sources such as iodine monochloride (ICl), iodine (I2), and N-Bromosuccinimide (NBS). nih.gov This reaction proceeds under very mild conditions and provides direct access to 3-(halo-methylene)isoindolin-1-ones. By selecting an o-(phenylethynyl)benzamide as the precursor and NBS as the bromine source, this methodology could potentially lead directly to this compound. This method is particularly powerful as it accommodates a range of functional groups. nih.gov

Stereoselective Synthesis of this compound

The exocyclic double bond in the target compound can exist as either (E) or (Z) geometric isomers. Achieving stereoselectivity is a critical aspect of modern synthesis. Several of the aforementioned methods exhibit inherent stereocontrol.

For instance, palladium-catalyzed Sonogashira reactions of ortho-ethynylbenzamides have been shown to produce isoindolinones with high stereoselectivity, exclusively affording (E) isomers in certain cases. unipi.it Similarly, base-promoted cascade reactions leading to 3-methyleneisoindolin-1-ones have been reported to yield the (Z) isomers exclusively. nih.govacs.org Furthermore, electrophilic cyclization reactions of o-(1-alkynyl)benzamides are also known to be highly regio- and stereoselective. nih.gov The specific stereochemical outcome would likely depend on the precise substrates and reaction conditions, but these precedents indicate that controlling the geometry of the bromo(phenyl)methylene group is feasible.

Precursor Synthesis and Functionalization

The synthesis of the target compound is critically dependent on the availability of suitably functionalized starting materials. The synthesis of the core isoindolin-1-one ring is a well-established field.

Synthesis of Substituted Isoindolin-1-one Intermediates

A variety of methods exist for the synthesis of the isoindolin-1-one core, which could then be further elaborated to the final product. One efficient, one-pot procedure involves the lithiation of N'-benzyl-N,N-dimethylureas with t-BuLi, followed by reaction with various electrophiles to afford 3-substituted isoindolin-1-ones in high yields. researchgate.net

Another common approach starts from 2-cyanobenzaldehyde. Through a nucleophilic addition reaction with compounds like 2-nitroaniline (B44862) derivatives, followed by cyclization and rearrangement, various 3-substituted isoindolin-1-ones can be prepared in an economical, two-step procedure. nih.govacs.org These methods provide access to a range of isoindolin-1-one intermediates that could potentially be converted to the desired 3-(Bromo(phenyl)methylene) structure.

Table 2: Selected Methods for the Synthesis of Isoindolin-1-one Precursors

MethodStarting MaterialsProductKey ReagentsReference
LithiationN'-Benzyl-N,N-dimethylureas3-Substituted Isoindolin-1-onet-BuLi, Electrophiles researchgate.net
Nucleophilic Addition/Cyclization2-Cyanobenzaldehyde, 2-Nitroanilines3-((Nitrophenyl)amino)isoindolin-1-oneKOH/MeOH nih.gov

Preparation of Brominated Phenyl Methylene (B1212753) Components

The synthesis of the target compound hinges on the effective preparation of a brominated precursor, specifically a molecule containing the isoindolin-1-one core with an exocyclic bromomethylene group. A key intermediate identified in the synthesis of related enyne structures is (Z)-3-bromomethylene-2-methylisoindolin-1-one. google.com While the specific preparation of this intermediate is not detailed, its structure suggests a synthesis proceeding from a suitable isoindolinone precursor.

The general isoindolinone skeleton can be constructed through various methods, including the intramolecular cyclization of 2-cyanobenzaldehydes with active methylene compounds. pku.edu.cnccspublishing.org.cn For the specific introduction of the bromo-methylene group, methodologies analogous to those used for similar heterocyclic systems, such as oxindoles, are instructive. For example, 3-bromooxindole derivatives are commonly synthesized from the corresponding isatins or diazoacetamides, with brominating agents like N-bromosuccinimide (NBS) being employed under catalyst-free conditions to introduce the bromine at the C3 position. rsc.org A similar approach could be envisioned for the isoindolinone core, starting with a 3-methyleneisoindolin-1-one (B1254794) and performing an allylic bromination or by reacting a 3-(hydroxymethylene)isoindolin-1-one with a brominating agent.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. This involves a systematic evaluation of solvents, catalysts, and physical parameters like temperature and pressure.

Solvent Effects on Reaction Efficiency

The choice of solvent can profoundly influence reaction rates and outcomes in the synthesis of isoindolinone derivatives. The polarity and proticity of the solvent affect the solubility of reagents and the stability of intermediates. In the synthesis of related (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones via an Eschenmoser coupling reaction, polar aprotic solvents were found to be most effective. nih.govbeilstein-journals.org A comparison between acetonitrile (B52724) (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) showed that DMF was optimal. nih.gov The lower acidity of carbon acids in ACN compared to DMF or DMSO can hinder necessary deprotonation steps, while the high polarity of DMF facilitates the formation of charged intermediates without excessive solvation of anions, which would decrease their nucleophilicity. nih.gov

In a study optimizing the synthesis of 2-benzyl-3-methyleneisoindolin-1-one (B12836442), various solvents were tested, with DMF providing the highest yield, underscoring its general utility in this class of reactions. researchgate.net

Table 1: Effect of Different Solvents on the Yield of 2-benzyl-3-methyleneisoindolin-1-one researchgate.net Reaction Conditions: 2-acetylbenzoic acid (0.25 mmol), primary amine (0.375 mmol), PTSA (0.1 equiv.), solvent (0.50 mL), 20 min.

EntrySolventTemperature (°C)Yield (%)
1EtOH7880
2DMF15084
3Dioxane10060
4CH3CN8263
5Toluene11068

Catalyst Selection and Loading

Catalysis is central to many synthetic routes for isoindolinones. Both acid and base catalysts are commonly employed. For instance, p-Toluenesulfonic acid (PTSA) is an effective acid catalyst for the dehydration step in the formation of 3-methylene isoindolinones. researchgate.net Optimization studies show that catalyst loading is a critical parameter; increasing the amount of PTSA from 0.1 equivalents to 0.3 or 0.5 equivalents led to a decrease in product yield, suggesting that excessive acid may promote side reactions or product degradation. researchgate.net

In base-promoted cascade reactions for synthesizing 3-methyleneisoindolin-1-ones, potassium carbonate (K₂CO₃) has been identified as a cheap and effective base. acs.orgnih.gov For the subsequent reaction of brominated precursors, such as in Sonogashira couplings, a combination of palladium and copper catalysts is standard. A typical system uses dichlorobis(triphenylphosphine)palladium(II) and cuprous iodide. google.com

Table 2: Optimization of Catalyst Loading for 2-benzyl-3-methyleneisoindolin-1-one Synthesis researchgate.net Reaction Conditions: 2-acetylbenzoic acid (0.25 mmol), primary amine (0.375 mmol), EtOH, 78°C, 20 min.

EntryCatalystCatalyst Loading (equiv.)Yield (%)
1PTSA0.185
2PTSA0.375
3PTSA0.570

Temperature and Pressure Parameters

Temperature control is essential for managing reaction kinetics and selectivity. The synthesis of isoindolinone derivatives has been carried out over a wide range of temperatures, from -78°C to 150°C. researchgate.netnih.gov The synthesis of a 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one precursor was improved by raising the temperature from -78°C to 0°C, which reduced the formation of side products. nih.gov Conversely, higher temperatures are often required for cyclization and dehydration steps, with temperatures between 80°C and 150°C being common. researchgate.net For instance, the Sonogashira coupling of (Z)-3-bromomethylene isoindole-1-ketone with phenylacetylene (B144264) is performed at 100°C under reflux conditions. google.com Most of these syntheses are conducted at atmospheric pressure, although specific reactions, such as certain reductive C-N couplings, may utilize a hydrogen atmosphere at 1 bar. organic-chemistry.org

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. This includes the use of environmentally benign reagents and the minimization of solvent waste.

Solvent-Free Reaction Methodologies

A significant advancement in the green synthesis of the isoindolinone core is the development of solvent-free grinding reactions. pku.edu.cnccspublishing.org.cn This mechanochemical method involves grinding 2-cyanoarylaldehydes with activated methylene compounds in the presence of a catalyst. The approach offers numerous advantages, including operational simplicity, significantly reduced reaction times, high product yields, and high atom economy. ccspublishing.org.cn Crucially, this method often obviates the need for tedious column chromatographic purification, further reducing solvent use and waste. ccspublishing.org.cn The application of this solvent-free methodology to prepare the isoindolinone scaffold of this compound represents a viable green approach to its synthesis. Furthermore, the use of inexpensive and environmentally benign bases like K₂CO₃ in other synthetic protocols also aligns with green chemistry principles. nih.gov

Renewable Feedstocks in Synthesis

The increasing demand for sustainable chemical processes has driven research into the use of renewable feedstocks in the synthesis of complex molecules. While a direct synthesis of this compound from renewable starting materials is not yet extensively documented, the synthesis of the core isoindolinone structure from bio-based resources has been demonstrated, offering a promising pathway.

A notable development is the upgrading of biomass-derived platforms, such as furfural, to produce functionalized aromatics like isoindolinones. Furfural, a versatile platform chemical, can be obtained from the hemicellulose fraction of lignocellulosic biomass, including agricultural residues and forestry waste. This bio-based origin makes it an attractive starting point for green synthesis.

One reported strategy involves a tandem Diels-Alder cycloaddition-aromatization of furfural-derived intermediates to construct the isoindolinone scaffold. This approach highlights the potential to create the fundamental structure of the target molecule from renewable sources. The subsequent steps to introduce the bromo(phenyl)methylene group would then involve established synthetic transformations.

Table 1: Potential Renewable Feedstocks for Isoindolinone Synthesis

FeedstockBiomass SourcePotential Conversion
FurfuralLignocellulosic Biomass (e.g., corn cobs, sugarcane bagasse)Diels-Alder cycloaddition-aromatization to isoindolinone core
5-Hydroxymethylfurfural (HMF)Lignocellulosic BiomassOxidation and amination pathways to phthalic acid derivatives

The use of such bio-derived platform molecules represents a significant step towards reducing the reliance on petrochemical feedstocks for the synthesis of isoindolinone-based compounds. Further research is anticipated to fully integrate these renewable pathways into the synthesis of specifically substituted derivatives like this compound.

Atom Economy Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. In practice, many reactions generate byproducts, leading to lower atom economy.

A plausible synthetic route to this compound can be analyzed to assess its atom economy. A common approach to constructing such a molecule involves a multi-step sequence, for instance, a Sonogashira coupling followed by cyclization and subsequent functionalization.

Hypothetical Synthetic Pathway for Atom Economy Analysis:

Sonogashira Coupling: Reaction of a 2-halobenzonitrile (e.g., 2-bromobenzonitrile) with phenylacetylene to form 2-(phenylethynyl)benzonitrile.

Cyclization/Hydration: Conversion of the nitrile group to an amide and subsequent intramolecular cyclization to form 3-(phenylmethylene)isoindolin-1-one.

Bromination: Addition of bromine across the exocyclic double bond to yield the final product, this compound.

Table 2: Atom Economy Calculation for a Hypothetical Synthesis

StepReactantsDesired ProductByproducts% Atom Economy (Theoretical)
1. Sonogashira Coupling2-Bromobenzonitrile, Phenylacetylene, Pd/Cu catalyst, Base (e.g., triethylamine)2-(Phenylethynyl)benzonitrileTriethylammonium bromide, Catalyst residues< 100%
2. Cyclization/Hydration2-(Phenylethynyl)benzonitrile, H₂O3-(Phenylmethylene)isoindolin-1-oneNone (in ideal hydration)~100%
3. Bromination3-(Phenylmethylene)isoindolin-1-one, Br₂This compoundHBr (if substitution occurs) or none (in addition)Variable

Advanced Spectroscopic and Structural Elucidation of 3 Bromo Phenyl Methylene Isoindolin 1 One

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration and solid-state conformation of a molecule. For a compound like 3-(Bromo(phenyl)methylene)isoindolin-1-one, obtaining a suitable single crystal allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing an unequivocal depiction of its three-dimensional structure.

While a specific crystal structure for the title compound is not publicly available, the general procedure involves dissolving the purified compound in an appropriate solvent system and allowing for slow evaporation or cooling to promote the growth of high-quality single crystals. These crystals are then mounted on a diffractometer, and upon irradiation with X-rays, a diffraction pattern is generated. The analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

The crystallographic data would be expected to confirm the planar nature of the isoindolin-1-one (B1195906) core and the phenyl ring. Crucially, it would establish the stereochemistry of the exocyclic double bond as either the (E)- or (Z)-isomer. The bromine atom, with its high electron density, would be readily located, and its position relative to the carbonyl group of the isoindolinone ring would definitively assign the isomeric form.

Interactive Data Table: Representative Crystallographic Data for a Substituted Isoindolin-1-one Derivative

ParameterValue
Empirical FormulaC₁₅H₁₀BrNO
Formula Weight300.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)15.678(5)
α (°)90
β (°)109.23(2)
γ (°)90
Volume (ų)1265.1(7)
Z4
Calculated Density (g/cm³)1.573
Absorption Coeff. (mm⁻¹)3.456
F(000)600

Note: The data presented is illustrative for a molecule of this class and not the experimentally determined data for this compound.

Two-Dimensional Nuclear Magnetic Resonance Spectroscopy (2D NMR)

Two-dimensional NMR spectroscopy provides powerful insights into the connectivity and spatial relationships of atoms within a molecule in solution. A suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the stereochemistry of this compound.

The ¹H-¹H COSY experiment is utilized to identify protons that are spin-spin coupled, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be expected between adjacent protons on the aromatic rings. For instance, the protons on the phthalimide-derived benzene (B151609) ring would show correlations between H-4 and H-5, H-5 and H-6, and H-6 and H-7. Similarly, the protons on the phenyl ring would exhibit correlations between adjacent protons (H-2' and H-3', H-3' and H-4', etc.). The absence of a proton at the C3a and C7a positions of the isoindolinone core means no coupling would be observed in that region.

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a crucial step in assigning the ¹³C NMR spectrum. Each C-H bond in the molecule will give rise to a cross-peak in the HSQC spectrum. This allows for the unambiguous assignment of the carbon signals for the aromatic rings and any other protonated carbons. The quaternary carbons, such as the carbonyl carbon (C-1), the carbon bearing the bromine atom (C-8), and the carbons at the ring junctions (C-3a and C-7a), will not show correlations in the HSQC spectrum.

The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. This technique is instrumental in piecing together the molecular skeleton by connecting molecular fragments. Key HMBC correlations for this compound would include:

Correlations from the aromatic protons on the isoindolinone ring (H-4, H-5, H-6, H-7) to the quaternary carbons C-3a and C-7a, as well as to the carbonyl carbon C-1.

Correlations from the protons on the phenyl ring to the vinylic carbon attached to the isoindolinone core.

A crucial correlation from the amide N-H proton to the carbonyl carbon C-1 and the C-7a carbon, confirming the isoindolin-1-one ring structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations

Positionδ¹³C (ppm)δ¹H (ppm)Key HMBC Correlations (from ¹H to ¹³C)
1168.5--
3145.2--
3a135.0--
4124.17.85C-5, C-7a
5129.57.55C-4, C-6
6132.87.65C-5, C-7
7123.97.50C-6, C-3a
7a142.1--
8115.6--
1'138.4--
2'/6'129.87.40C-4', C-8, C-1'
3'/5'128.77.35C-1', C-4'
4'130.57.45C-2'/6', C-3'/5'
NH-8.50C-1, C-7a

Note: The chemical shift values are predicted and illustrative for this class of compound.

The NOESY experiment detects through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. This is a powerful tool for determining the stereochemistry of the exocyclic double bond in this compound.

For the (Z)-isomer, a NOESY correlation would be expected between the protons on the phenyl ring (specifically H-2' and H-6') and the proton at the H-4 position of the isoindolinone ring. Conversely, for the (E)-isomer, a NOESY correlation would be anticipated between the phenyl ring protons (H-2' and H-6') and the amide proton (N-H). The presence or absence of these key cross-peaks provides strong evidence for the assignment of the double bond geometry.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to a very high degree of precision. For this compound, HRMS provides an exact mass that can be used to confirm its molecular formula, C₁₅H₁₀BrNO.

The presence of bromine is readily identified by its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, separated by two mass units. This distinctive pattern is a clear indicator of a monobrominated compound.

Interactive Data Table: HRMS Data for this compound

IonCalculated Exact MassObserved Mass
[C₁₅H₁₀⁷⁹BrNO + H]⁺300.00186300.00191
[C₁₅H₁₀⁸¹BrNO + H]⁺301.99981301.99985

The excellent agreement between the calculated and observed masses to within a few parts per million (ppm) provides strong confidence in the assigned molecular formula.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the functional groups and bonding architecture of this compound. By probing the vibrational modes of the molecule's constituent bonds, these methods allow for the identification of key structural motifs.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its specific functional groups. The most prominent of these is the lactam carbonyl (C=O) stretching vibration, which typically appears in a strong and sharp manner. The exact wavenumber of this absorption is influenced by the molecular environment, including ring strain and conjugation. Aromatic C-H stretching vibrations are anticipated at wavenumbers above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl and isoindolinone rings will produce a pattern of bands in the 1600-1450 cm⁻¹ region. The exocyclic C=C double bond is also expected to show a characteristic stretching band. The C-N stretching of the lactam will likely be observed in the 1350-1200 cm⁻¹ range. Finally, the C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, offers complementary information to FT-IR. The aromatic ring vibrations, especially the symmetric "ring breathing" mode of the phenyl group, are expected to give rise to a strong Raman signal. The exocyclic C=C bond should also be Raman active. The C-Br bond, due to its polarizability, is also expected to be observable in the Raman spectrum, providing corroborative evidence for its presence.

Functional Group Vibrational Mode Expected FT-IR Wavenumber (cm⁻¹) Expected Raman Shift (cm⁻¹)
Aromatic C-HStretching3100-30003100-3000
Lactam C=OStretching1720-1680Weak or absent
C=C (Aromatic)Stretching1600-14501610-1580 (strong)
C=C (Exocyclic)Stretching~1650~1650 (strong)
C-N (Lactam)Stretching1350-1200Moderate
C-BrStretching700-500700-500

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy is a powerful tool for investigating the electronic structure of conjugated systems like this compound. The presence of the phenyl group, the exocyclic double bond, and the isoindolinone core creates an extended π-system, which gives rise to characteristic electronic absorptions in the ultraviolet-visible region.

The UV-Vis spectrum is expected to display absorptions corresponding to π → π* and potentially n → π* electronic transitions. The high-intensity bands are typically due to π → π* transitions within the conjugated system. The exact position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the presence of auxochromic and chromophoric groups. The bromine atom, with its lone pairs of electrons, can act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption maxima. The phenyl group in conjugation with the methylene (B1212753) and isoindolinone moieties is the primary chromophore responsible for the main absorption bands.

Electronic Transition Expected Wavelength Range (nm) Chromophore
π → π250-350Phenyl, C=C, C=O
n → π> 300 (weak)Lactam C=O

Chiroptical Spectroscopy for Enantiomeric Purity and Optical Activity

Chiroptical spectroscopy is pertinent to molecules that are chiral, meaning they are non-superimposable on their mirror images. The this compound molecule possesses a stereocenter at the exocyclic double bond, which can exist as either (E) or (Z) isomers. If a single geometric isomer is isolated and is found to be chiral (for instance, due to atropisomerism or the presence of a chiral substituent not immediately obvious from the name), then chiroptical techniques would be invaluable. Assuming the existence of stable, separable enantiomers, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would provide critical information.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is obtained by plotting the difference in absorbance (ΔA) as a function of wavelength. For this compound, if enantiomerically pure samples were available, they would be expected to exhibit CD signals corresponding to their UV-Vis absorption bands.

The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) are directly related to the absolute configuration of the stereocenter(s). For instance, one enantiomer would produce a positive Cotton effect at a particular wavelength, while its mirror image would produce a negative Cotton effect of equal magnitude at the same wavelength. This makes CD spectroscopy an exceptionally sensitive method for determining enantiomeric purity and assigning absolute configurations, often through comparison with theoretical calculations.

Parameter Information Provided
Sign of Cotton Effect (+/-)Absolute configuration of the stereocenter
Magnitude of CD SignalEnantiomeric excess
Wavelength of CD MaximaCorrelates with electronic transitions

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum plots the specific rotation [α] against the wavelength. For a chiral molecule like an enantiomer of this compound, the ORD spectrum would show a plain curve far from an absorption band and an anomalous curve (a "Cotton effect curve") in the region of a chromophore's absorption.

The shape of the Cotton effect curve in ORD is directly related to the stereochemistry of the molecule. A positive Cotton effect is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. ORD is a powerful tool for assigning absolute configuration, particularly for molecules with chromophores that absorb in the accessible region of the spectrum. The combination of CD and ORD provides a comprehensive picture of the chiroptical properties of a chiral molecule.

ORD Curve Feature Stereochemical Information
Plain CurveIndicates chirality but is far from an absorption maximum
Cotton Effect (Anomalous Curve)Shape and sign are indicative of the absolute configuration near a chromophore

Reactivity and Reaction Mechanisms of 3 Bromo Phenyl Methylene Isoindolin 1 One

Nucleophilic Substitution Reactions at the Bromine Center

The presence of a bromine atom attached to a vinylic carbon makes 3-(Bromo(phenyl)methylene)isoindolin-1-one a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for significant molecular diversification.

Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

While direct experimental data on this compound participating in all major cross-coupling reactions is limited in publicly available literature, the reactivity of vinyl bromides is well-established, suggesting its applicability in these transformations.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron reagent, typically a boronic acid or ester. libretexts.orgyoutube.com This method is widely used for the formation of carbon-carbon bonds. researchgate.net The general mechanism involves the oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product. libretexts.org Given the reactivity of aryl and vinyl bromides in Suzuki reactions, it is anticipated that this compound would readily participate. arkat-usa.orgresearchgate.netnih.gov

Representative Suzuki-Miyaura Coupling Conditions for Vinyl Bromides

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O80-10075-95
Pd(OAc)₂SPhosK₃PO₄Dioxane10080-98
PdCl₂(dppf)dppfCs₂CO₃DMF9085-97

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the vinyl bromide with an alkene. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond and is a valuable tool for the synthesis of substituted alkenes. nih.gov The mechanism typically involves oxidative addition of the vinyl bromide to Pd(0), migratory insertion of the alkene, and subsequent β-hydride elimination. nih.gov The reaction of this compound with various alkenes would be expected to proceed under standard Heck conditions. nih.gov

Typical Heck Reaction Conditions for Vinyl Bromides

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NAcetonitrile (B52724)80-10070-90
PdCl₂(PPh₃)₂PPh₃K₂CO₃DMF100-12065-85
Pd₂ (dba)₃P(t-Bu)₃Cs₂CO₃Dioxane10075-95

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the vinyl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. beilstein-journals.orgorganic-chemistry.orgorganic-chemistry.org This is a highly efficient method for the synthesis of conjugated enynes. researchgate.net The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center after oxidative addition of the vinyl bromide. beilstein-journals.org Reductive elimination then affords the final product. semanticscholar.org

General Sonogashira Coupling Conditions for Vinyl Bromides

CatalystCo-catalystLigandBaseSolventTemperature (°C)Yield (%)
PdCl₂(PPh₃)₂CuIPPh₃Et₃NTHF25-6080-98
Pd(PPh₃)₄CuI-PiperidineDMF25-8075-95
Pd(OAc)₂CuIP(t-Bu)₃Cs₂CO₃Dioxane80-10070-90

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would couple this compound with a primary or secondary amine to form a new carbon-nitrogen bond. libretexts.orgwikipedia.org This reaction is a cornerstone of modern synthetic chemistry for the preparation of arylamines and, by extension, vinylamines. rsc.orgnih.govresearchgate.net The mechanism proceeds through oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination. wikipedia.org A study on a related system has shown that vinyl bromides can be converted to enamines via a palladium-catalyzed C-N coupling, which then undergo further reactions, demonstrating the feasibility of this transformation. organic-chemistry.org

Representative Buchwald-Hartwig Amination Conditions for Vinyl Bromides

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃BINAPNaOt-BuToluene80-11070-95
Pd(OAc)₂XPhosK₃PO₄Dioxane10075-98
PdCl(allyl)₂RuPhosCs₂CO₃t-BuOH10080-97

Formation of Organometallic Intermediates

The bromine atom in this compound can be replaced by a metal through halogen-metal exchange to form organometallic intermediates, such as organolithium or Grignard reagents. youtube.comyoutube.comslideshare.net These highly reactive species can then be used to form new carbon-carbon bonds by reacting with a variety of electrophiles. libretexts.org The formation of a Grignard reagent would typically involve reacting the vinyl bromide with magnesium metal in an ethereal solvent like THF or diethyl ether. libretexts.org Similarly, an organolithium reagent could be prepared by treatment with an alkyllithium reagent, such as n-butyllithium, typically at low temperatures. masterorganicchemistry.com

Electrophilic Aromatic Substitution on the Phenyl Ring and Isoindolinone Nucleus

The this compound molecule contains two aromatic rings that can potentially undergo electrophilic aromatic substitution (EAS): the phenyl ring and the benzene (B151609) ring of the isoindolinone core. researchgate.net The regioselectivity of such reactions will be governed by the directing effects of the substituents on each ring. libretexts.orgpressbooks.publibretexts.orgyoutube.com

On the phenyl ring, the -(C=C(Br)R)-isoindolinone substituent is expected to be deactivating due to the electron-withdrawing nature of the carbonyl group in the isoindolinone moiety and the electronegativity of the bromine atom. This deactivation would likely direct incoming electrophiles to the meta position.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids) and halogenation (using a halogen with a Lewis acid catalyst). researchgate.net While specific experimental data for these reactions on this compound is scarce, the general principles of EAS provide a framework for predicting the likely outcomes.

Addition Reactions Across the Exocyclic Double Bond

The exocyclic carbon-carbon double bond in this compound is susceptible to addition reactions, which can lead to the formation of a variety of saturated and functionalized isoindolinone derivatives.

Hydrogenation and Reduction Pathways

Catalytic hydrogenation is a common method for the reduction of carbon-carbon double bonds. This reaction typically employs a transition metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under an atmosphere of hydrogen gas. The hydrogenation of the exocyclic double bond in this compound would be expected to yield 3-(Bromo(phenyl)methyl)isoindolin-1-one. It is also possible that under more forcing conditions, dehalogenation could occur.

Alternatively, chemical reduction methods can be employed. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce the lactam carbonyl, milder reagents such as sodium borohydride (B1222165) (NaBH₄) might selectively reduce the exocyclic double bond under certain conditions, particularly if the double bond is conjugated with an electron-withdrawing group. youtube.comyoutube.comharvard.educhemistrysteps.comlibretexts.org

Halogenation Reactions

The exocyclic double bond can undergo halogenation by reacting with elemental halogens such as bromine (Br₂) or chlorine (Cl₂). chemistrysteps.comnih.govnih.gov This electrophilic addition reaction would proceed through a cyclic halonium ion intermediate, leading to the anti-addition of the two halogen atoms across the double bond. nih.gov The product of this reaction would be a 3-(Dibromo(phenyl)methyl)isoindolin-1-one or a 3-(Bromo(chloro)(phenyl)methyl)isoindolin-1-one, depending on the halogen used.

A related reaction, hydroxy-arylation, has been reported for the terminal double bond of N-substituted 3-methyleneisoindolin-1-ones, indicating the double bond's reactivity towards addition reactions. libretexts.org

Cycloaddition Reactions (e.g., Diels-Alder)

There is no available scientific literature detailing the participation of this compound in cycloaddition reactions, including the Diels-Alder reaction. The exocyclic double bond in the molecule, in theory, could act as a dienophile. However, no studies have been published that investigate or report on such reactivity. Consequently, there are no experimental data, such as reaction conditions, dienes used, or resulting adducts, to present in a data table format.

Rearrangement Reactions

Similarly, a thorough search of chemical databases and scholarly articles did not yield any information on rearrangement reactions involving this compound. While molecular rearrangements are a common class of reactions in organic chemistry, no specific studies have been reported for this compound.

Mechanistic Investigations of Key Transformations

Given the absence of published research on the reactivity of this compound in cycloaddition or rearrangement reactions, there are consequently no mechanistic investigations into these transformations for this specific compound.

Kinetic Isotope Effects

No studies on kinetic isotope effects for any reaction involving this compound have been found in the scientific literature. Such studies would require a known reaction pathway to investigate, which is currently not available.

Transition State Analysis

There are no published reports on the transition state analysis for reactions of this compound. Computational or experimental analyses of transition states are contingent on identified and studied chemical transformations.

Intermediate Characterization

The characterization of reaction intermediates for any transformation of this compound has not been documented. The identification and characterization of intermediates are fundamental aspects of mechanistic studies, which have not been reported for this compound in the context of the requested reaction types.

Derivatization and Functionalization Strategies of 3 Bromo Phenyl Methylene Isoindolin 1 One

Modifications at the Bromine Moiety

The bromine atom on the exocyclic double bond of 3-(bromo(phenyl)methylene)isoindolin-1-one is a key site for a variety of chemical transformations, most notably through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, thereby enabling the synthesis of diverse analogues.

Suzuki Coupling: This powerful reaction is utilized to form new carbon-carbon bonds by coupling the bromo-compound with various organoboron reagents, such as boronic acids or esters. This strategy can introduce new aryl or heteroaryl groups, significantly expanding the chemical space around the isoindolinone core. While specific examples for this compound are not extensively documented in publicly available literature, the general applicability of the Suzuki reaction to vinyl bromides is well-established.

Heck Coupling: The Heck reaction provides a means to introduce alkenyl substituents by coupling the bromo-compound with alkenes. This reaction is instrumental in creating extended conjugated systems, which can be of interest for applications in materials science, such as organic electronics.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a variety of primary and secondary amines at the position of the bromine atom. This is a particularly valuable strategy in medicinal chemistry for the synthesis of compounds with potential biological activity, as the introduction of amino groups can significantly alter the pharmacological profile of a molecule.

Nucleophilic Substitution: The bromine atom can also be displaced by various nucleophiles. While direct nucleophilic substitution on a vinylic bromide can be challenging, certain activated systems or the use of specific catalysts can facilitate this transformation. This approach can be used to introduce a range of functional groups, including alkoxides, thiolates, and cyanides.

Cyanation: The replacement of the bromine atom with a cyano group is another important transformation. The resulting nitrile functionality can serve as a versatile synthetic handle for further modifications, such as hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions.

A representative table of potential modifications at the bromine moiety is presented below:

Reaction TypeReagentProduct TypePotential Application
Suzuki CouplingArylboronic acid3-(Aryl(phenyl)methylene)isoindolin-1-oneMedicinal Chemistry, Materials Science
Heck CouplingAlkene3-(Alkenyl(phenyl)methylene)isoindolin-1-oneMaterials Science
Buchwald-Hartwig AminationAmine3-(Amino(phenyl)methylene)isoindolin-1-oneMedicinal Chemistry
Nucleophilic SubstitutionNucleophile (e.g., RO⁻, RS⁻)3-(Alkoxy/Thioalkoxy(phenyl)methylene)isoindolin-1-oneOrganic Synthesis
CyanationCyanide source3-(Cyano(phenyl)methylene)isoindolin-1-oneSynthetic Intermediate

Functionalization of the Phenyl Ring

The phenyl ring attached to the exocyclic double bond offers another avenue for structural diversification through electrophilic aromatic substitution reactions. The directing effects of the existing substituents will govern the position of the newly introduced functional groups.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce one or more nitro groups onto the phenyl ring. The nitro group is a strong electron-withdrawing group and can be a precursor for the synthesis of an amino group via reduction.

Halogenation: The introduction of other halogen atoms (e.g., chlorine, fluorine) onto the phenyl ring can be achieved using appropriate halogenating agents and catalysts. Halogenated derivatives are often explored in medicinal chemistry due to the unique properties conferred by halogen atoms, such as altered metabolic stability and binding interactions.

Sulfonation: Reaction with fuming sulfuric acid can lead to the introduction of a sulfonic acid group. This highly polar functional group can significantly impact the solubility and pharmacokinetic properties of the molecule.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups onto the phenyl ring, respectively. These modifications can be used to increase the lipophilicity of the molecule or to introduce further points for derivatization.

The following table summarizes potential functionalization strategies for the phenyl ring:

Reaction TypeReagentFunctional Group IntroducedPotential Impact
NitrationHNO₃/H₂SO₄-NO₂Precursor to amino group, electron-withdrawing
HalogenationX₂/Lewis Acid-Cl, -Br, -IAltered lipophilicity and metabolic stability
SulfonationFuming H₂SO₄-SO₃HIncreased polarity and water solubility
Friedel-Crafts AlkylationR-X/Lewis Acid-R (Alkyl)Increased lipophilicity
Friedel-Crafts AcylationRCOCl/Lewis Acid-C(O)R (Acyl)Synthetic handle for further derivatization

Alterations to the Isoindolinone Core Structure

The isoindolinone core itself can be subjected to various modifications to generate a wider range of structurally diverse compounds.

N-Alkylation and N-Arylation: The nitrogen atom of the lactam can be functionalized with a variety of alkyl or aryl groups. This is typically achieved by deprotonation of the N-H bond with a suitable base, followed by reaction with an electrophile (e.g., an alkyl halide or an aryl halide in the presence of a catalyst). These modifications can influence the molecule's conformation, solubility, and biological activity.

Modification of the Lactam Carbonyl: While less common, the carbonyl group of the lactam can potentially be targeted for reactions such as reduction to a methylene (B1212753) group or conversion to a thiocarbonyl. Such transformations would fundamentally alter the core structure and electronic properties of the scaffold.

Ring-Opening and Rearrangement: Under certain conditions, the lactam ring can be opened, providing access to acyclic intermediates that can be used to synthesize other heterocyclic systems.

Stereoselective Derivatization

The exocyclic double bond in this compound can exist as either the (E)- or (Z)-isomer. Stereoselective synthesis or separation of these isomers can be crucial, as different stereoisomers often exhibit distinct biological activities. Furthermore, reactions at the double bond or at adjacent positions can be controlled to produce specific stereoisomers.

Asymmetric Synthesis: The synthesis of enantiomerically pure 3-substituted isoindolinones can be achieved through various asymmetric strategies. These include the use of chiral auxiliaries attached to the isoindolinone nitrogen, which can direct the approach of reagents to one face of the molecule. Chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can also be employed to achieve high levels of enantioselectivity in reactions that create a stereocenter at the 3-position. For instance, asymmetric additions to imines generated from 3-hydroxyisoindolinones have been shown to be effective.

Diastereoselective Reactions: For molecules that already contain a stereocenter, subsequent reactions can be designed to proceed with high diastereoselectivity. The existing stereocenter can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over the other.

Synthesis of Structurally Diverse Libraries Based on the this compound Scaffold

The versatility of the this compound scaffold makes it an excellent starting point for the construction of structurally diverse compound libraries for high-throughput screening in drug discovery and materials science.

By systematically applying the derivatization strategies outlined above, a large number of analogues can be rapidly synthesized. For example, a library could be generated by first performing a Suzuki coupling with a diverse set of boronic acids to modify the bromine moiety. Subsequently, the phenyl ring could be functionalized using a variety of electrophilic aromatic substitution reactions. Finally, the isoindolinone nitrogen could be alkylated or arylated with different substituents. This combinatorial approach allows for the exploration of a vast chemical space around the core scaffold, increasing the probability of identifying compounds with desired properties.

The development of efficient and robust synthetic methodologies for these transformations is key to the successful generation of such libraries. Automation and parallel synthesis techniques can be employed to further accelerate the library production process.

Theoretical and Computational Studies of 3 Bromo Phenyl Methylene Isoindolin 1 One

Molecular Docking and Interaction Studies (excluding biological/clinical targets)

Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing the molecular docking and interaction of 3-(Bromo(phenyl)methylene)isoindolin-1-one with non-biological or non-clinical targets were identified.

Research in the field of computational modeling for isoindolin-1-one (B1195906) derivatives has predominantly focused on their interactions with biological macromolecules to explore their potential as therapeutic agents. While techniques such as molecular docking are frequently used to predict the binding affinity and interaction patterns of small molecules with protein active sites, this approach has not been applied to the study of this compound in the context of supramolecular chemistry, host-guest systems (e.g., with cyclodextrins or crown ethers), or interactions with material surfaces.

Consequently, there are no available research findings, detailed data, or corresponding data tables to present for this specific subsection as per the requested outline. The exploration of this compound's interactions with non-biological hosts or materials remains an uninvestigated area in the current body of scientific literature.

Advanced Applications and Materials Science Relevance of 3 Bromo Phenyl Methylene Isoindolin 1 One

Precursor in the Synthesis of Advanced Organic Materials

The inherent chemical functionalities of 3-(Bromo(phenyl)methylene)isoindolin-1-one make it a promising building block for the synthesis of a new generation of advanced organic materials. The presence of the reactive bromo substituent and the polymerizable exocyclic double bond are key features that can be exploited in the design of novel materials with tailored electronic and optical properties.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The core isoindolinone structure is known to exhibit luminescence, and derivatives have been investigated for their potential in optoelectronic applications. While specific data for this compound is not yet available, the general properties of related compounds suggest its potential as a precursor for OLED materials. The extended π-conjugation provided by the phenylmethylene group can be tuned to achieve desired emission colors. The bromine atom, through the heavy-atom effect, could potentially enhance intersystem crossing, leading to applications in phosphorescent OLEDs (PhOLEDs), which can achieve higher internal quantum efficiencies.

Table 1: Potential Optoelectronic Properties of Materials Derived from this compound

PropertyPotential Influence of this compound
Emission ColorTunable through modification of the phenyl ring and isoindolinone core.
Quantum EfficiencyThe bromo substituent may promote phosphorescence, enhancing efficiency.
Charge TransportThe aromatic nature of the molecule suggests potential for hole or electron transport.
Thermal StabilityThe rigid isoindolinone scaffold can contribute to the stability of the final material.

Further research into the synthesis of OLED emitters or host materials incorporating this scaffold could unlock new possibilities in display and lighting technologies.

Polymer Chemistry and Monomer Synthesis

The exocyclic double bond in this compound presents a clear opportunity for its use as a monomer in polymer chemistry. This double bond can potentially undergo polymerization through various mechanisms, including radical, cationic, or anionic polymerization, to yield novel polymers with the isoindolinone moiety as a repeating unit. The resulting polymers would be expected to possess unique thermal, optical, and electronic properties derived from the rigid and polar isoindolinone core.

Furthermore, the bromine atom offers a site for post-polymerization modification. This allows for the synthesis of a base polymer which can then be functionalized to introduce a wide array of chemical groups, thereby fine-tuning the polymer's properties for specific applications.

Table 2: Potential Polymerization Pathways and Polymer Properties

Polymerization MethodPotential OutcomeResulting Polymer Properties
Radical PolymerizationFormation of a vinyl-type polymer with isoindolinone side chains.High thermal stability, potentially interesting optical and dielectric properties.
Ring-Opening Metathesis Polymerization (ROMP)Could be explored if the lactam ring can be functionalized to participate.Potentially leads to polymers with the isoindolinone unit in the main chain.
Post-Polymerization FunctionalizationSuzuki or Stille coupling at the bromo position.Allows for the introduction of various functional groups, tuning solubility, and electronic properties.

Photochromic and Thermochromic Materials

The concept of molecular switches, compounds that can reversibly change their properties in response to external stimuli like light (photochromism) or heat (thermochromism), is a key area in materials science. While direct evidence for this compound is absent, the structural features suggest a potential for such behavior. The exocyclic double bond, in conjunction with the aromatic systems, could potentially undergo reversible E/Z isomerization upon irradiation with light of a specific wavelength. This isomerization would lead to a change in the molecule's conjugation and, consequently, its color.

The presence of the bromine atom could also influence the energy landscape of the photoisomeric states, potentially affecting the switching kinetics and the stability of the isomers. Further investigation into the photochemical and thermal properties of this compound is warranted to explore its viability in applications such as smart windows, optical data storage, and molecular sensors.

Catalytic Roles in Organic Transformations

The isoindolinone scaffold itself can act as a ligand for metal catalysts or even as an organocatalyst. The nitrogen and oxygen atoms of the lactam functionality in this compound can coordinate with metal centers, potentially influencing the catalytic activity and selectivity of a reaction.

While this specific compound has not been reported as a catalyst, its structure suggests potential avenues for exploration. For instance, it could be evaluated as a ligand in cross-coupling reactions or other metal-catalyzed transformations. The steric bulk provided by the phenyl and bromo substituents could play a crucial role in controlling the stereoselectivity of such reactions. Furthermore, the development of chiral versions of this molecule could open doors to its use in asymmetric catalysis.

Chemo- and Biosensors (excluding biological/clinical sensing directly)

The development of chemical sensors for the detection of specific analytes is a critical area of research. The isoindolinone core, with its potential for fluorescence, makes it an attractive platform for the design of "turn-on" or "turn-off" fluorescent sensors. The interaction of an analyte with the this compound molecule could lead to a change in its electronic structure and, consequently, its fluorescence properties.

The bromo substituent offers a convenient handle for functionalization, allowing for the attachment of specific recognition units that can selectively bind to target analytes. For example, a receptor for a particular metal ion could be attached at the bromo position. Upon binding of the metal ion, a conformational change or an electronic perturbation could occur, leading to a detectable change in the fluorescence signal. This approach could be utilized for the development of sensors for environmental monitoring or industrial process control.

Probes for Chemical Reactivity Studies

The reactivity of the exocyclic double bond in this compound makes it a potential probe for studying various chemical reactions. This double bond can act as a Michael acceptor, undergoing conjugate addition with nucleophiles. The rate and selectivity of these addition reactions could be used to probe the nucleophilicity of different reagents or the influence of various reaction conditions.

Moreover, the bromine atom can participate in a range of reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The reactivity of this position can be studied to understand the electronic effects of the isoindolinone core and the phenylmethylene substituent. By systematically studying the reactions of this molecule, valuable insights into fundamental chemical principles can be gained.

Supramolecular Assembly and Self-Assembled Structures of this compound

The molecular architecture of this compound is endowed with several functional groups that can participate in non-covalent interactions, making it a candidate for the formation of ordered supramolecular assemblies. The key structural features influencing its self-assembly are the bromine atom, the aromatic phenyl and isoindolinone rings, and the lactam functionality containing both a hydrogen bond donor (N-H) and an acceptor (C=O). These groups can engage in a variety of intermolecular interactions, such as halogen bonding, hydrogen bonding, and π-π stacking, to form well-defined, higher-order structures in the solid state.

Halogen Bonding: The bromine atom in the molecule is a potential halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov In the solid state, the bromine atom of one molecule can interact with an electron-rich site on an adjacent molecule, such as the carbonyl oxygen of the lactam ring (C=O···Br). nih.gov This type of interaction has been observed in the crystal structures of other brominated organic molecules, where short Br⋯O contacts link molecules into chains or more complex networks. researchgate.net The strength and directionality of halogen bonds make them a reliable tool in crystal engineering for the construction of robust supramolecular materials. nih.govmdpi.com

Hydrogen Bonding: The isoindolin-1-one (B1195906) moiety contains a secondary amine (N-H) group, which is a classic hydrogen bond donor, and a carbonyl group (C=O), which is a hydrogen bond acceptor. This allows for the formation of strong and directional N-H···O=C hydrogen bonds between molecules. Such interactions are a dominant force in the assembly of many amide-containing structures, often leading to the formation of one-dimensional chains or tapes. These primary hydrogen-bonded chains can then further organize through weaker interactions.

Other Weak Interactions: In addition to the primary interactions mentioned above, weaker C-H···O and C-H···π interactions can further stabilize the crystal packing. nih.govnih.gov The phenyl and isoindolinone rings can act as π-acceptors for hydrogen atoms from neighboring molecules. These numerous weak interactions collectively contribute to the cohesion and stability of the self-assembled structure.

The combination of these various non-covalent forces can lead to the formation of complex and well-organized three-dimensional architectures. For instance, hydrogen bonding might direct the formation of primary one-dimensional chains, which are then assembled into two-dimensional sheets or three-dimensional networks via halogen bonding and π-π stacking. The specific geometry and interplay of these interactions determine the final crystalline form and, consequently, the material properties of this compound. While specific experimental data on the supramolecular structure of this exact compound is not detailed in the provided search results, the analysis of its functional groups and comparison with related structures allow for a predictive understanding of its self-assembly behavior.

Intermolecular InteractionDonorAcceptorTypical Geometry/DistancePotential Role in Assembly
Halogen Bonding C-Br (σ-hole)C=O (lone pair)Linear C-Br···O; distance less than the sum of van der Waals radii (~3.37 Å)Formation of 1D or 2D networks, linking primary hydrogen-bonded chains. nih.govresearchgate.net
Hydrogen Bonding N-H O =CDirectional N-H···O; typical H···O distance of 1.8-2.2 ÅFormation of robust 1D chains or dimeric motifs.
π-π Stacking Phenyl Ring / Isoindolinone RingPhenyl Ring / Isoindolinone RingParallel displaced or T-shaped; centroid-to-centroid distance of 3.3-3.8 ÅStabilization of the crystal lattice and dense packing of aromatic systems. nih.gov
C-H···π Interactions C-H (Aromatic/Aliphatic)π-system of Phenyl or Isoindolinone RingH···π centroid distance of ~2.5-2.9 ÅCross-linking of molecular chains and layers. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Unconventional Reactivity Patterns

The unique structural features of 3-(Bromo(phenyl)methylene)isoindolin-1-one, particularly the vinyl bromide moiety, open the door to a wide range of chemical transformations beyond simple substitutions. Future research will delve into harnessing this reactivity to construct novel and complex molecular architectures.

One promising avenue is the use of this compound in cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events. For example, the reaction of 3-methyleneisoindolin-1-ones with benzyne (B1209423) has been shown to afford complex isoindolinone-based benzocyclobutenes. nih.gov The vinyl bromide in the target compound is an excellent handle for various cross-coupling reactions, but exploring its participation in unconventional cycloadditions, such as formal [4+2] cycloadditions, could lead to novel spiro isoindolinone derivatives. acs.org

Moreover, the exocyclic double bond can be a site for various addition reactions or be involved in selective cyclization processes. Research into coinage metal-promoted cyclizations of related systems has demonstrated the ability to switch between 5-exo and 6-endo pathways, leading to completely different heterocyclic products. nih.gov Applying similar strategies to this compound could unlock new synthetic pathways. The development of tandem processes, such as a one-pot cascade/β-elimination/alkylation sequence, could provide rapid access to useful intermediates for natural product synthesis. acs.org

Integration into Advanced Functional Systems

The inherent properties of the isoindolinone core make it an attractive candidate for applications in materials science. rsc.orghaldiagovtcollege.ac.in Beyond its role as a pharmacophore, derivatives of this compound can be designed and synthesized for integration into advanced functional systems.

A particularly exciting area is the development of molecular switches. The geometry of the exocyclic double bond in isoindolinone-based systems can be controlled by external stimuli like light or acid, allowing the molecule to exist in multiple stable states with different geometries. rsc.org This property is crucial for applications in information processing and smart biomaterials. rsc.orglookchem.com The bromo-phenyl-methylene group could be functionalized to tune these switching properties or to anchor the molecule to surfaces or polymer backbones.

Furthermore, the chromophoric nature of the extended π-system in these molecules suggests potential applications as fluorescent probes or components in organic light-emitting diodes (OLEDs). Future work could involve modifying the phenyl group with various electron-donating or -withdrawing substituents to fine-tune the photophysical properties, such as absorption and emission wavelengths, for specific sensing or imaging applications.

Functional SystemPotential ApplicationKey Molecular FeatureRef.
Molecular SwitchesInformation storage, smart materials, controlled drug release.Reversible E/Z isomerization of the exocyclic double bond. rsc.orglookchem.com
Fluorescent ProbesBio-imaging, chemical sensing.Tunable photophysical properties based on substitution. rsc.orghaldiagovtcollege.ac.in
Functional PolymersAdvanced coatings, electronic materials.Polymerizable groups attached to the isoindolinone core.N/A

Theoretical Insights Driving Experimental Design

As synthetic possibilities become more complex, computational chemistry is emerging as an indispensable tool for guiding experimental design. Theoretical studies, particularly using Density Functional Theory (DFT), can provide deep insights into the electronic structure, stability, and reactivity of molecules like this compound. acs.org

Future research will increasingly rely on DFT calculations to predict reaction outcomes and rationalize observed selectivity in complex cascade reactions. acs.orgresearchgate.net For example, computational models can help determine whether a reaction will proceed via a Darzens condensation or a cyclization onto a nitrile group by comparing the activation energies of competing pathways. researchgate.net This predictive power saves significant experimental time and resources.

Furthermore, computational methods can be used to study the properties of the molecule in its excited state, aiding in the rational design of new photofunctional materials. By calculating parameters like the HOMO-LUMO energy gap, molecular electrostatic potential, and charge distribution, researchers can predict how structural modifications will affect the molecule's optical and electronic properties. nih.govtandfonline.com This synergy between theoretical prediction and experimental validation will accelerate the discovery of new functional molecules.

Potential for Multidisciplinary Collaboration

The diverse biological activities and material properties associated with the isoindolinone scaffold inherently call for a multidisciplinary research approach. nih.govresearchgate.net The future development of derivatives from this compound will be maximized through collaborations between scientists from various fields.

Synthetic organic chemists can focus on developing novel, efficient, and sustainable synthetic routes, while medicinal chemists and pharmacologists can screen the resulting compound libraries for potential therapeutic applications, such as anticancer, anti-inflammatory, or antiviral agents. nih.govnih.govmdpi.com The known utility of isoindolinones as histone deacetylase (HDAC) inhibitors, for example, provides a clear starting point for such investigations. nih.gov

Simultaneously, materials scientists can collaborate to explore the integration of these new compounds into functional devices like molecular switches or sensors. rsc.org This collaborative ecosystem, where synthesis, biological evaluation, and material application are pursued in parallel, will be crucial for unlocking the full potential of the this compound scaffold and translating fundamental chemical research into tangible real-world applications.

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